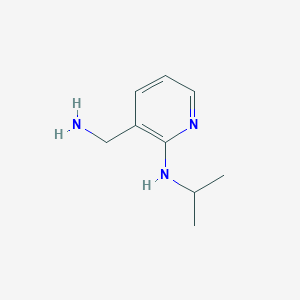

3-(Aminomethyl)-N-isopropylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

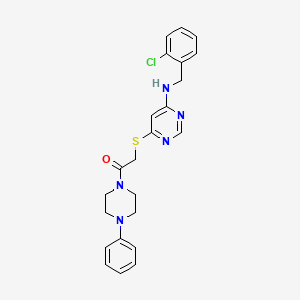

“3-(Aminomethyl)-N-isopropylpyridin-2-amine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Aminomethyl)” part indicates that there is an -NH2 (amine) group attached to a -CH2 (methyl) group, which is attached to the third position of the pyridine ring . The “N-isopropyl” part indicates that there is an isopropyl group attached to the nitrogen atom of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with an aminomethyl group at the third position and an isopropyl group attached to the nitrogen atom of the pyridine ring .

Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. They can react with acids to form ammonium salts . They can also undergo reactions with nitrous acid . Primary amines can react with carbonyl compounds to form imines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom .

科学的研究の応用

Redox-Activated Amines in Bond Formation

A study by Ociepa, Turkowska, and Gryko (2018) highlights the use of amines, including those structurally similar to 3-(Aminomethyl)-N-isopropylpyridin-2-amine, in the metal-free photoredox catalysis for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This approach enables the functionalization of alkynes and (E)-alkenes under mild conditions, showcasing the versatility of amines in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Surface Functionalization with Aminosilanes

Smith and Chen (2008) discuss the challenges and solutions in functionalizing silica surfaces with aminosilanes to prevent the loss of covalently attached silane layers, emphasizing the importance of reaction conditions in achieving hydrolytically stable amine-functionalized surfaces. This research has implications for improving the durability of surface modifications using compounds related to this compound (Smith & Chen, 2008).

Insights into Aminomethylenebisphosphonates Synthesis

Dabrowska et al. (2009) provide valuable insights into the mechanism of a three-component reaction involving primary amines, leading to the synthesis of N-substituted aminomethylenebisphosphonic acids. This study underscores the role of amines in synthesizing compounds with potential biological activities, including those structurally related to this compound (Dabrowska et al., 2009).

Manganese-Catalyzed Aminomethylation of Aromatic Compounds

Mastalir et al. (2017) describe a manganese-catalyzed aminomethylation process using methanol as a sustainable C1 building block. This process, applicable to aromatic compounds like pyridines, showcases the utility of amines in environmentally friendly synthesis methods (Mastalir et al., 2017).

General and Efficient Amination of Pyridines

Yin et al. (2007) developed a method for the efficient amination of pyridine N-oxides to 2-aminopyridines, demonstrating the broad applicability of amines in modifying pyridine derivatives under mild conditions. This research highlights the potential of amines in synthesizing derivatives of this compound (Yin et al., 2007).

作用機序

Target of Action

The primary target of 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .

Mode of Action

The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This inhibition disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria . The compound shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the attachment of leucine to its corresponding tRNA, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired bacterial growth and replication .

Pharmacokinetics

Similar compounds, such as aminoglycosides, are known to have excellent water solubility and predictable pharmacokinetics due to their physicochemical properties . They exhibit concentration-dependent bactericidal activity .

Result of Action

The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its antitubercular activity . This disruption in protein synthesis can lead to impaired bacterial growth and replication, contributing to the compound’s antimicrobial effect .

将来の方向性

特性

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYGVDXBAWVPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)